molecular formula C23H21FN4O3S B2612458 3-((3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)propanamide CAS No. 690248-70-5

3-((3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2612458
CAS No.: 690248-70-5
M. Wt: 452.5
InChI Key: KMYCKTLFFJVJNP-UHFFFAOYSA-N
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Description

This compound features a propanamide core with three distinct substituents:

  • Furan-2-ylmethyl: A heterocyclic substituent that may improve solubility and metabolic stability.
  • 4-Methoxyphenyl: A lipophilic group contributing to hydrophobic interactions and membrane permeability.

The triazole-thioether and furan motifs are recurrent in bioactive molecules, as evidenced by analogs in the literature .

Properties

IUPAC Name

3-[[5-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O3S/c1-30-18-10-6-15(7-11-18)20(13-21(29)25-14-19-3-2-12-31-19)32-23-26-22(27-28-23)16-4-8-17(24)9-5-16/h2-12,20H,13-14H2,1H3,(H,25,29)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYCKTLFFJVJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)NCC2=CC=CO2)SC3=NNC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)propanamide is a triazole derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H19FN4O3S\text{C}_{19}\text{H}_{19}\text{F}\text{N}_4\text{O}_3\text{S}

This structure features a triazole ring, a furan moiety, and various phenyl substituents that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole ring is known for its role in inhibiting enzymes involved in fungal and cancer cell proliferation. Specifically, it may inhibit poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair processes.

Anticancer Activity

Recent studies have demonstrated the compound's potent anticancer properties. In vitro assays have shown that it exhibits significant antiproliferative effects against multiple cancer cell lines:

Cell LineIC50 (µM)% Inhibition
MDA-MB-231 (Breast Cancer)0.8784.32
HCT116 (Colon Cancer)0.8081.58
PC-3 (Prostate Cancer)0.6790.47

These values indicate that the compound effectively inhibits cell growth at low concentrations, suggesting its potential as an anticancer agent .

Mechanistic Insights

The mechanism behind the anticancer activity includes the induction of apoptosis and cell cycle arrest. The compound has been shown to activate intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors . Additionally, molecular docking studies suggest strong binding affinity to target proteins involved in cancer progression.

Case Studies

  • Case Study on Breast Cancer : In a study involving MDA-MB-231 cells, treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis as evidenced by increased levels of cleaved caspase-3 .
  • Study on Colon Cancer : Another study assessed the effect on HCT116 cells where the compound demonstrated a dose-dependent inhibition of cell proliferation with notable changes in cell morphology indicative of apoptosis .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that triazole derivatives exhibit promising antimicrobial properties. The compound has shown potential as an antibacterial and antifungal agent. Studies have demonstrated that similar triazole compounds possess significant activity against various bacterial strains and fungi, suggesting that 3-((3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)propanamide may also exhibit similar effects due to its structural characteristics .

Anticancer Properties
The structural features of this compound indicate potential anticancer activity. Triazole derivatives have been linked to inhibition of tumor growth in various cancer cell lines. Preliminary studies suggest that compounds sharing the triazole core and fluorophenyl moiety may inhibit cancer cell proliferation, making this compound a candidate for further investigation in cancer therapy .

Neuroprotective Effects
Recent research highlights the neuroprotective properties of certain triazole derivatives. The furan moiety present in this compound may contribute to its ability to protect neuronal cells from oxidative stress and apoptosis, which is a critical area of study for neurodegenerative diseases .

Agricultural Applications

Fungicides
Triazoles are widely used in agriculture as fungicides due to their ability to inhibit the biosynthesis of ergosterol in fungal cell membranes. The compound's structure suggests it could be effective against various plant pathogens, potentially offering a new avenue for crop protection .

Material Science

Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized in polymer synthesis. Triazole derivatives can act as cross-linking agents or stabilizers in polymer formulations, enhancing material properties such as thermal stability and mechanical strength .

Data Table: Summary of Applications

Application AreaSpecific UseRelevant Findings
Medicinal ChemistryAntimicrobial ActivityExhibits potential antibacterial and antifungal effects
Anticancer PropertiesMay inhibit tumor growth; candidates for cancer therapy
Neuroprotective EffectsPotential protection against oxidative stress
Agricultural ApplicationsFungicidesEffective against plant pathogens; enhances crop protection
Material SciencePolymer ChemistryActs as cross-linking agent; improves material properties

Case Study 1: Antibacterial Screening

A study focused on synthesizing various triazole derivatives similar to the compound of interest demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the triazole ring could enhance efficacy, paving the way for future drug development .

Case Study 2: Anticancer Activity

In vitro studies on triazole derivatives have shown promising results in inhibiting the proliferation of cancer cells. The specific compound's structural features suggest it could be a viable candidate for further anticancer exploration, particularly against breast and lung cancer cell lines .

Case Study 3: Agricultural Efficacy

Field trials using triazole-based fungicides revealed effective control over fungal infections in crops. The compound's application resulted in improved yield and quality of produce, confirming its potential as a sustainable agricultural solution .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Insights

Triazole vs. Tetrazole: The target compound’s 1,2,4-triazole-3-thioether group (vs. tetrazole in ) offers enhanced sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination).

Aromatic Substitutions: The 4-fluorophenyl group in the target compound and enhances electronegativity and metabolic stability compared to non-fluorinated analogs. 4-Methoxyphenyl is a common lipophilic group, but its placement on the propanamide backbone (vs. benzothiadiazole in ) alters spatial orientation and binding kinetics.

Heterocyclic Diversity :

  • The furan-2-ylmethyl substituent in the target compound may confer better solubility than the thiophene in , as furans are less hydrophobic.
  • Oxan-4-ylmethyl (tetrahydropyran) in introduces a saturated oxygen heterocycle, improving conformational flexibility and logP balance.

Physicochemical Properties

  • Hydrogen Bonding : The triazole-thioether and furan groups increase hydrogen bond acceptors (HBA = 8–10), which may enhance target engagement but reduce blood-brain barrier penetration compared to (HBA = 4).

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-((3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)propanamide?

  • Answer : The synthesis typically involves nucleophilic substitution or thioether formation. For example, a related triazole-thione synthesis ( ) uses ethanol and aqueous KOH under reflux to facilitate substitution. Chloroacetamide derivatives can react with thiol-containing intermediates (e.g., 1H-1,2,4-triazole-3-thiols) in polar solvents. Purification via recrystallization (ethanol/water) and characterization by 1^1H/13^{13}C NMR and FT-IR are critical steps to confirm intermediate and final product structures .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Answer :

  • NMR : 1^1H NMR identifies protons on the furan, methoxyphenyl, and fluorophenyl groups. 13^{13}C NMR confirms carbonyl (amide) and aromatic carbons.
  • FT-IR : Stretching vibrations for C=O (~1650 cm1^{-1}), C-F (~1250 cm1^{-1}), and S-C (~650 cm1^{-1}) are key.
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
  • Comparative analysis with DFT-calculated spectra (e.g., B3LYP/6-311G(d,p)) ensures alignment between experimental and theoretical data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for triazole-containing analogs?

  • Answer : Contradictions may arise from assay variability (e.g., bacterial strains, solvent effects). Strategies include:

  • Standardized Assays : Use CLSI/MIC guidelines for antimicrobial testing.
  • Solubility Optimization : Adjust DMSO concentrations to avoid cytotoxicity artifacts.
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. fluoro groups) on activity ( ). Fluorophenyl groups enhance lipophilicity and membrane penetration, while methoxyphenyl may influence electron distribution .

Q. What computational approaches are effective in predicting the reactivity and electronic properties of this compound?

  • Answer :

  • DFT Calculations : Optimize geometry using B3LYP/6-311G(d,p) to predict bond lengths, angles, and frontier molecular orbitals (HOMO-LUMO).
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to identify binding modes.
  • Conformational Analysis : Rotational energy profiles (e.g., torsion angles) reveal flexibility and stability of the propanamide backbone ( ).

Q. How can X-ray crystallography be utilized to confirm stereochemical assignments?

  • Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) resolves absolute configuration and packing interactions. Heavy atoms (S, F) improve phasing accuracy. For example, similar triazole derivatives ( ) were resolved at 0.056 R-factor, confirming substituent orientation and hydrogen-bonding networks .

Q. What experimental design considerations are critical for evaluating the compound’s pharmacokinetic (PK) properties?

  • Answer :

  • In Vitro Assays : Microsomal stability (CYP450 metabolism), plasma protein binding (equilibrium dialysis).
  • Permeability : Caco-2 cell models assess intestinal absorption.
  • Solubility : Use shake-flask method with HPLC quantification. Adjust pH or use co-solvents (e.g., PEG) for poorly soluble compounds ().

Methodological Notes

  • Synthesis Optimization : Replace traditional heating with microwave-assisted synthesis ( ) to reduce reaction time and improve yield.
  • Data Validation : Cross-reference experimental NMR shifts with computed values (e.g., GIAO method) to detect impurities or tautomeric forms ( ).
  • Safety : Follow protocols in for handling toxic intermediates (e.g., chloroacetamide derivatives).

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